X-Gluc Dicyclohexylamine
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Overview
Description
X-Gluc Dicyclohexylamine: , also known as 5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt, is a chemical compound widely used in molecular biology. It serves as a substrate for the enzyme beta-glucuronidase, which is encoded by the gusA gene. When hydrolyzed by beta-glucuronidase, X-Gluc produces a blue precipitate, making it a valuable tool for detecting gene expression and bacterial contamination .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of X-Gluc Dicyclohexylamine involves the reaction of 5-Bromo-4-chloro-3-indolyl-beta-D-glucuronic acid with cyclohexylamine. The reaction typically occurs in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under controlled temperature and pH conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The final product is often purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: X-Gluc Dicyclohexylamine primarily undergoes hydrolysis when exposed to beta-glucuronidase. This enzymatic reaction cleaves the glucuronic acid moiety, resulting in the formation of a blue precipitate of chloro-bromoindigo .
Common Reagents and Conditions:
Reagents: Beta-glucuronidase enzyme, DMF, DMSO
Conditions: The reaction is typically carried out at a temperature of 35°C and a pH of 7.0.
Major Products: The major product of the hydrolysis reaction is chloro-bromoindigo, which forms a blue precipitate. This product is used as an indicator of beta-glucuronidase activity .
Scientific Research Applications
Chemistry: X-Gluc Dicyclohexylamine is used in various chemical assays to detect the presence of beta-glucuronidase. It is also employed in the synthesis of other indole derivatives .
Biology: In molecular biology, X-Gluc is widely used as a reporter substrate to study gene expression. It is particularly useful in plant biology for detecting the expression of the gusA gene in transgenic plants .
Medicine: X-Gluc is used in medical research to detect bacterial contamination, especially Escherichia coli, in food, water, and clinical samples .
Industry: In the food and water industry, X-Gluc is employed to monitor bacterial contamination, ensuring the safety and quality of products .
Mechanism of Action
X-Gluc Dicyclohexylamine acts as a substrate for the enzyme beta-glucuronidase. The enzyme hydrolyzes the glucuronic acid moiety of X-Gluc, resulting in the release of chloro-bromoindigo, which forms a blue precipitate. This reaction is highly specific and sensitive, making it an excellent tool for detecting beta-glucuronidase activity .
Comparison with Similar Compounds
X-Gluc Sodium: Another form of X-Gluc used for similar applications.
X-Gluc Cyclohexanamine: A variant with slightly different solubility properties.
Uniqueness: X-Gluc Dicyclohexylamine is unique due to its high sensitivity and specificity for beta-glucuronidase. Its ability to produce a distinct blue precipitate upon hydrolysis makes it a preferred choice for various assays and research applications .
Biological Activity
X-Gluc Dicyclohexylamine is a chemical compound primarily recognized for its role as a dye reagent in biological assays, specifically for the detection of β-glucuronidase, an enzyme commonly produced by Escherichia coli. This compound has garnered attention in molecular biology and biochemistry due to its utility in various research applications, including gene expression studies and histochemical staining.
- Chemical Name : this compound
- CAS Number : 18656-96-7
- Molecular Formula : C₁₈H₃₁N₂O₇S
- Molecular Weight : 393.52 g/mol
This compound functions as a substrate for β-glucuronidase, where the enzyme catalyzes the hydrolysis of the compound, leading to a colorimetric change that can be visually detected. This property makes it particularly valuable for identifying cells expressing the GUS (β-glucuronidase) gene, which is frequently used as a reporter gene in plant transformation studies.
Detection of β-glucuronidase
This compound is primarily utilized in assays to detect β-glucuronidase activity. The enzymatic reaction produces a blue precipitate, which can be quantified and analyzed through various imaging techniques. This method is widely employed in:
- Histochemical Staining : Used for visualizing gene expression in tissues.
- Cell-based Assays : To assess the activity of β-glucuronidase in different biological samples.
Case Studies
- Gene Expression Studies : In a study involving transgenic plants, X-Gluc was used to demonstrate successful integration and expression of the GUS gene. The blue staining indicated areas of high enzyme activity, confirming gene expression levels across different plant tissues.
- Microbial Detection : Research has shown that X-Gluc can effectively detect E. coli in environmental samples, aiding in microbiological assessments.
Research Findings
Recent studies have highlighted the versatility of this compound beyond simple detection:
- A comparative analysis indicated that X-Gluc provides more distinct staining compared to other substrates, enhancing visualization in histological sections .
- It has been noted that variations in incubation times and concentrations can significantly affect the intensity of the staining, suggesting optimization is crucial for accurate results .
Data Tables
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;N-cyclohexylcyclohexanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrClNO7.C12H23N/c15-4-1-2-5-7(8(4)16)6(3-17-5)23-14-11(20)9(18)10(19)12(24-14)13(21)22;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-3,9-12,14,17-20H,(H,21,22);11-13H,1-10H2/t9-,10-,11+,12-,14+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKUBHKZCDXMPME-CYRSAHDMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2CCCCC2.C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)C(=O)O)O)O)O)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC2CCCCC2.C1=CC(=C(C2=C1NC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36BrClN2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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